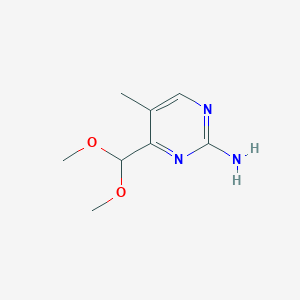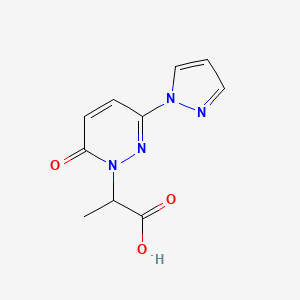
1-(2-Chloro-6-fluorophenyl)propan-1-one
Übersicht
Beschreibung
1-(2-Chloro-6-fluorophenyl)propan-1-one, also known as CFPC, is a chemical compound belonging to the class of organofluorine compounds. It is a colorless liquid with a boiling point of 111.2 °C and a melting point of -25.2 °C. It is insoluble in water, but soluble in organic solvents. CFPC is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
The compound has been synthesized through base catalyzed Claisen-Schmidt condensation reactions, displaying significant molecular interactions and structures analyzed via X-ray diffraction and FT-IR spectroscopy (Salian et al., 2018).
Structural Confirmation and Density Functional Theory
Experimental techniques like FTIR, proton NMR, and UV-Visible spectroscopy have been employed for structural confirmation. These results are complemented by theoretical calculations using density functional theory (Bhumannavar, 2021).
Chemical and Physical Properties
Vibrational Spectroscopy and Molecular Structure Analysis
The vibrational wavenumbers, geometrical parameters, and molecular structure of related compounds have been studied using various spectroscopic methods and compared with computational predictions (Najiya et al., 2014).
Photocyclization and Reactivity Studies
Research on photocyclization of similar compounds to flavones provides insights into the photochemical behavior influenced by the nature of halogen atoms and electron-donor groups (Košmrlj & Šket, 2007).
Applications in Material Science
Hyperpolarizability and NBO Analysis
The hyperpolarizability and stability of the molecule arising from hyper-conjugative interactions have been analyzed, providing insights into its potential application in material science (Najiya et al., 2014).
Antimicrobial Activity
Novel compounds synthesized from 1-(2-Chloro-6-fluorophenyl)propan-1-one derivatives have shown antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Nagamani et al., 2018).
Molecular Logic Systems
The compound's derivatives have been used in the development of molecular logic systems, demonstrating its versatility in molecular electronics (Zhang et al., 2008).
Catalytic Applications
Related compounds have been used in catalytic applications, particularly in transfer hydrogenation processes, showcasing their utility in organic synthesis (Aydemir et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBPXWVGGBDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



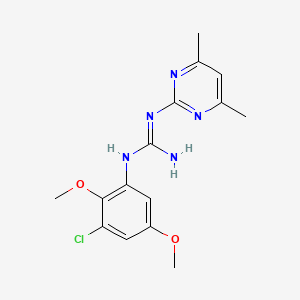
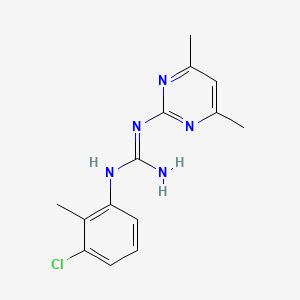


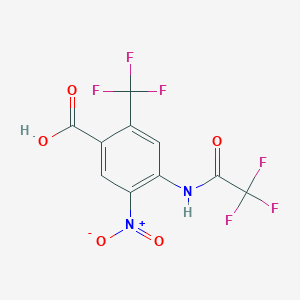
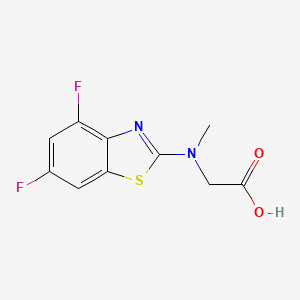

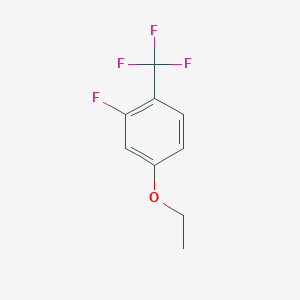
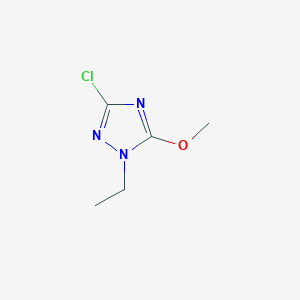
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
